The synthesis of N-(1-azabicyclo[2.2.2]oct-3-yl)-1-(propan-2-yl)-1H-indole-3-carboxamide typically involves several steps, including the formation of the azabicyclo[2.2.2]octane framework followed by the introduction of the indole and carboxamide functionalities.
The specific details of these reactions can vary based on the chosen synthetic route and the reagents used .
The molecular structure of N-(1-azabicyclo[2.2.2]oct-3-yl)-1-(propan-2-yl)-1H-indole-3-carboxamide can be represented using various chemical notation formats:
CC(C)N(C(=O)C1=CC=CN1C2CCCCC2)C3CCN(C(=O)C4=CC=CC=C4)C3InChI=1S/C19H25N3O/c1-12(2)20-19(23)18(21)17-10-8-15(22)9-11-16(17)14(19)13(3)4/h8,10,12,14,16H,1,4,9,11H2,(H,20,23)(H,21)/t14-/m0/s1The structure features a bicyclic system with nitrogen atoms incorporated into the rings, contributing to its unique properties and potential biological activity.
N-(1-azabicyclo[2.2.2]oct-3-yl)-1-(propan-2-yl)-1H-indole-3-carboxamide can participate in various chemical reactions due to its functional groups:
These reactions are critical for modifying the compound to enhance its biological activity or improve its pharmacokinetic properties .
The mechanism of action for N-(1-azabicyclo[2.2.2]oct-3-yl)-1-(propan-2-yl)-1H-indole-3-carboxamide is primarily associated with its interaction with neurokinin receptors, particularly the neurokinin 1 receptor (NK1R).
This mechanism highlights its potential therapeutic applications in treating conditions such as anxiety disorders, depression, and chronic pain syndromes .
N-(1-azabicyclo[2.2.2]oct-3-yl)-1-(propan-2-yl)-1H-indole-3-carboxamide exhibits several notable physical and chemical properties:
These properties are crucial for determining its behavior in biological systems and its suitability for pharmaceutical formulations .
N-(1-azabicyclo[2.2.2]oct-3-yl)-1-(propan-2-yl)-1H-indole-3-carboxamide has potential applications in various scientific fields:
CAS No.: 13734-41-3
CAS No.: 56505-80-7
CAS No.: 2134602-45-0
CAS No.: 2647-50-9
CAS No.: 22108-99-2